molecular formula C12H10FNO2 B11889132 Ethyl 7-fluoroisoquinoline-3-carboxylate

Ethyl 7-fluoroisoquinoline-3-carboxylate

Cat. No.: B11889132
M. Wt: 219.21 g/mol
InChI Key: OYFPGAPSUXDOGD-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoroisoquinoline-3-carboxylate typically involves the reaction of 7-fluoroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-fluoroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloroisoquinoline-3-carboxylate
  • Ethyl 7-bromoisoquinoline-3-carboxylate
  • Ethyl 7-iodoisoquinoline-3-carboxylate

Uniqueness

Ethyl 7-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making them valuable in drug development .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 7-fluoroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3

InChI Key

OYFPGAPSUXDOGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)F

Origin of Product

United States

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